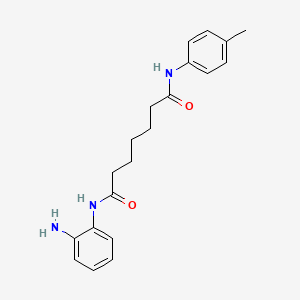

![molecular formula C16H16N2O B1682682 [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 537018-21-6](/img/structure/B1682682.png)

[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol

Übersicht

Beschreibung

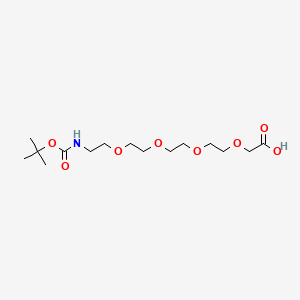

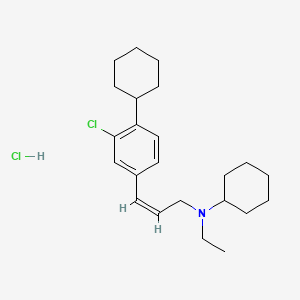

“[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol” is a chemical compound with the molecular formula C16H16N2O and a molecular weight of 252.31 . It is also known as UCB-6786, a novel inhibitor of TNF signaling by stabilizing an asymmetric form of the trimer .

Molecular Structure Analysis

The molecular structure of “[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol” consists of a benzimidazole ring attached to a methanol group via a methylbenzyl group . The exact structure can be obtained from its MOL file .Physical And Chemical Properties Analysis

“[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol” has a predicted boiling point of 478.7±38.0 °C and a predicted density of 1.16±0.1 g/cm3 . Its pKa is predicted to be 13.77±0.10 .Wissenschaftliche Forschungsanwendungen

Benzimidazole Compounds

Benzimidazole compounds, such as benzimidazole fungicides, are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .

2-Methylbenzyl Alcohol

2-Methylbenzyl alcohol is widely used as a strong mobile phase additive in High-Performance Liquid Chromatography (HPLC) . It can be used to produce 2-methyl-benzaldehyde at a temperature of 20°C . The reaction requires the reagent pyridinium chlorochromate and takes about 10 minutes .

C6H5CH2OH

. It is a colorless liquid with a mild pleasant aromatic odor and is useful as a solvent due to its polarity, low toxicity, and low vapor pressure . It has moderate solubility in water and is miscible in alcohols and diethyl ether .Alcohols

Alcohols are compounds in which one or more hydrogen atoms in an alkane have been replaced by an -OH group . They fall into different classes depending on how the -OH group is positioned on the chain of carbon atoms . They have various applications in different fields, including medicine, industry, and research .

1-(4-Methylbenzyl)-1H-benzimidazol-2-yl Methanol

While not exactly the same, a similar compound, 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol, is available for purchase from chemical suppliers . However, the specific applications of this compound are not listed .

. It is a colorless liquid with a mild pleasant aromatic odor. It is a useful solvent due to its polarity, low toxicity, and low vapor pressure . Benzyl alcohol has moderate solubility in water and is miscible in alcohols and diethyl ether .Eigenschaften

IUPAC Name |

[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-6-2-3-7-13(12)10-18-15-9-5-4-8-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWSLDWZHYNDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/structure/B1682608.png)

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/no-structure.png)

![(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide](/img/structure/B1682611.png)

![2-[2-[[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid](/img/structure/B1682613.png)

![N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B1682621.png)